Cas no 2138059-66-0 (rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride)

Rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride is a chiral compound with a unique cyclic structure and functional groups. This product offers enhanced purity and stability, making it suitable for complex chemical reactions. Its specific chirality and structural features provide distinct advantages in applications requiring precise control over stereochemistry.
rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride structure
2138059-66-0 structure
Product name:rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride
CAS No:2138059-66-0
MF:C9H16ClN3O2
MW:233.695240974426
CID:6585442
PubChem ID:132353955

rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride
    • EN300-1166935
    • 2138059-66-0
    • Inchi: 1S/C9H15N3O2.ClH/c1-5-11-9(14-12-5)6-2-7(4-10)8(13)3-6;/h6-8,13H,2-4,10H2,1H3;1H/t6-,7+,8+;/m0./s1
    • InChI Key: MEWVEONTLRFYEJ-HNPMAXIBSA-N
    • SMILES: Cl.O[C@@H]1C[C@@H](C2=NC(C)=NO2)C[C@@H]1CN

Computed Properties

  • Exact Mass: 233.0931045g/mol
  • Monoisotopic Mass: 233.0931045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.2Ų

rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1166935-1.0g
rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride
2138059-66-0
1g
$1029.0 2023-06-08
Enamine
EN300-1166935-50mg
rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride
2138059-66-0
50mg
$238.0 2023-10-03
Enamine
EN300-1166935-2500mg
rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride
2138059-66-0
2500mg
$2014.0 2023-10-03
Enamine
EN300-1166935-5000mg
rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride
2138059-66-0
5000mg
$2981.0 2023-10-03
Enamine
EN300-1166935-250mg
rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride
2138059-66-0
250mg
$509.0 2023-10-03
Enamine
EN300-1166935-100mg
rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride
2138059-66-0
100mg
$355.0 2023-10-03
Enamine
EN300-1166935-0.25g
rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride
2138059-66-0
0.25g
$509.0 2023-06-08
Enamine
EN300-1166935-10000mg
rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride
2138059-66-0
10000mg
$4421.0 2023-10-03
Enamine
EN300-1166935-2.5g
rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride
2138059-66-0
2.5g
$2014.0 2023-06-08
Enamine
EN300-1166935-5.0g
rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride
2138059-66-0
5g
$2981.0 2023-06-08

Additional information on rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride

Introduction to Rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride (CAS No. 2138059-66-0)

Rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2138059-66-0, is a hydrochloride salt that exhibits a complex stereochemical configuration, which is crucial for its potential biological activity. The molecule features a cyclopentanone backbone substituted with various functional groups, including an aminomethyl group and a 3-methyl-1,2,4-oxadiazole moiety. These structural elements contribute to its unique chemical properties and make it a promising candidate for further investigation in drug discovery and development.

The stereochemistry of Rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride is particularly noteworthy. The presence of three stereocenters at the 1st, 2nd, and 4th positions of the cyclopentanone ring imparts a high degree of complexity to the molecule. This complexity can influence its interactions with biological targets, making it essential to understand the three-dimensional structure and conformational dynamics of the compound. Advanced computational methods and experimental techniques such as X-ray crystallography have been employed to elucidate the precise stereochemical configuration of this compound.

In recent years, there has been growing interest in the development of novel therapeutic agents that target complex biological pathways. The compound Rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride has emerged as a potential candidate due to its unique structural features. The 3-methyl-1,2,4-oxadiazole moiety is known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Additionally, the aminomethyl group can serve as a versatile handle for further chemical modifications, allowing for the design of derivatives with enhanced pharmacological profiles.

Current research in this area has focused on exploring the pharmacological potential of Rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride. Studies have demonstrated that this compound can interact with specific enzymes and receptors involved in inflammatory responses and cell signaling pathways. For instance, preliminary in vitro studies have shown that it may inhibit the activity of certain kinases that are implicated in chronic inflammatory diseases. These findings suggest that this compound could be developed into a novel therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of Rac-(1R,2R,4S)-2-(aminomethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride presents several challenges due to its complex stereochemistry. Traditional synthetic routes often require multi-step processes involving chiral auxiliaries or catalysts to achieve high enantiomeric purity. However, recent advances in asymmetric synthesis have provided new opportunities for more efficient and scalable production methods. These advancements have enabled researchers to access enantiomerically pure forms of the compound, which are essential for evaluating its biological activity without interference from racemic impurities.

In conclusion, Rac-(1R, 2R, 4S)- - (CAS No. 2138059-66-0) is a structurally complex organic compound with significant potential in pharmaceutical research。 Its unique stereochemical configuration, combined with the presence of biologically relevant functional groups, makes it an attractive candidate for further investigation。 Ongoing studies aim to elucidate its mechanism of action and explore its therapeutic applications。 As synthetic methodologies continue to evolve, access to high-quality enantiomerically pure samples will be crucial for advancing this promising area of research。

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